Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-3,6,9H,4-5,7H2,1H3 |
InChI Key |
ZJGQPTBHKRWTHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification of Tetrahydroquinoline Carboxylic Acid
One common method involves the esterification of the corresponding 5,6,7,8-tetrahydroquinoline-7-carboxylic acid with methanol using acid catalysis or thionyl chloride activation:
Step 1: Preparation of 5,6,7,8-tetrahydroquinoline-7-carboxylic acid
This intermediate can be prepared by hydrogenation or partial reduction of quinoline-7-carboxylic acid under controlled conditions.Step 2: Esterification
The carboxylic acid is refluxed with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester. The reaction is typically carried out at reflux for several hours to ensure complete conversion.-
- Reflux in dry methanol with thionyl chloride for 6 hours
- Work-up involves evaporation and purification by recrystallization or chromatography
This method is supported by synthetic studies where methyl esters of tetrahydroquinoline carboxylic acids were obtained in good yields (around 80-90%) with high purity.
Multicomponent Reaction (MCR) Approach Using Mannich Bases and β-Keto Esters
A more recent and environmentally friendly synthetic approach involves a one-pot multicomponent reaction catalyzed by K-10 montmorillonite clay in aqueous media:
-
- Mannich base precursors (derived from tetrahydroquinoline)
- Enolizable ketones or β-keto esters (e.g., ethyl acetoacetate)
- Ammonium acetate as the nitrogen source
Procedure:
The reactants are stirred together in water with K-10 montmorillonite clay catalyst at mild temperatures. This catalysis facilitates the formation of the tetrahydroquinoline ring system bearing the carboxylate ester functionality.Yields and purification:
The target methyl ester derivatives are obtained with yields ranging from 50% to 65%, followed by purification via flash column chromatography.-
- Environmentally benign (water as solvent, clay catalyst)
- One-pot synthesis reduces steps and waste
- Versatile for synthesizing various substituted tetrahydroquinoline esters
This method was demonstrated for the synthesis of ethyl 2-methyl-8-methylene-5,6,7,8-tetrahydroquinoline-3-carboxylate and related compounds, which are structurally close analogs to methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate.
Oxidation and Functional Group Transformation Routes
Another synthetic route involves functionalization of partially hydrogenated quinoline derivatives:
Starting material:
5,6,7,8-tetrahydroquinoline derivatives bearing substituents at the 2- or 8-position.-
- Selective oxidation (e.g., with m-chloroperbenzoic acid) to introduce oxygen functionalities
- Bromination and subsequent dehydrobromination to modify the ring
- Reduction and esterification steps to install the methyl carboxylate group at position 7
Example:
Methyl 5,6,7,8-tetrahydroquinoline-2-carboxylate was synthesized by refluxing the corresponding carboxylic acid in aqueous hydrochloric acid, followed by esterification with methanol and thionyl chloride.
This approach is more step-intensive but allows for precise control over substitution patterns on the tetrahydroquinoline scaffold.
Reduction of Quinoline-N-Oxides and Subsequent Esterification
Patent literature describes the preparation of tetrahydroquinoline derivatives via reduction of quinoline N-oxides, followed by esterification:
-
- Quinoline N-oxide derivatives are treated with reducing agents such as nickel-aluminum alloy in alkaline ethanol solution.
- The reduced tetrahydroquinoline intermediate is then isolated and subjected to esterification with methanol or other alcohols under acidic conditions.
-
- Stirring at room temperature for several hours during reduction
- Extraction with organic solvents such as chloroform
- Concentration and purification steps follow
This method provides a route to 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which can be further modified to yield methyl esters at the 7-position.
Data Table Summarizing Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6,7,8-tetrahydroquinoline-7-carboxylic acid. This reaction is fundamental for modifying the compound’s solubility and introducing carboxylic acid functionalities for further derivatization.
Conditions and Reagents :
-
Acidic hydrolysis : Concentrated HCl or H₂SO₄ in aqueous ethanol at reflux.
-
Basic hydrolysis : NaOH or KOH in water or methanol under heating.
Mechanism :
-
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.
-
Acidic hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.
Acylation and Alkylation at the Nitrogen Center
The tetrahydroquinoline’s ring nitrogen participates in electrophilic substitution reactions. Acylation with acid chlorides or anhydrides yields N-acylated derivatives, enhancing biological activity or altering physicochemical properties.
Example Reaction :
-
Treatment with acetyl chloride in dichloromethane and triethylamine produces N-acetyl-5,6,7,8-tetrahydroquinoline-7-carboxylate .
Conditions :
-
Acylation : Acid chloride, base (e.g., Et₃N), inert solvent (e.g., CH₂Cl₂), 0–25°C.
-
Alkylation : Alkyl halides with NaH or K₂CO₃ in DMF.
Reduction Reactions
The ester group can be selectively reduced to a primary alcohol using strong reducing agents, enabling access to hydroxymethyl derivatives.
Reagents :
-
Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C to room temperature.
Product :
-
7-(Hydroxymethyl)-5,6,7,8-tetrahydroquinoline.
Oxidation of the Tetrahydroquinoline Ring
Controlled oxidation converts the saturated tetrahydroquinoline ring to a fully aromatic quinoline system, altering electronic properties and reactivity.
Reagents :
-
KMnO₄ in acidic or neutral aqueous conditions.
-
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
Product :
-
Methyl quinoline-7-carboxylate.
Cyclization and Multicomponent Reactions
The compound participates in cyclization reactions to form fused heterocycles, which are pharmacologically relevant. For example, Mannich reactions with β-keto esters and ammonium acetate yield pyridine-fused derivatives .
Representative Synthesis :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| β-Keto ester, NH₄OAc | K-10 montmorillonite, H₂O | Ethyl 2-methyl-8-methylene-THQ derivative | 52–64% |
Nucleophilic Substitution at the Ester Group
The carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as:
-
Aminolysis : Reaction with amines (e.g., NH₃, primary amines) to form amides.
-
Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) under acid catalysis.
Key Applications :
-
Generating prodrugs or modifying bioavailability.
Biological Activity and Reactivity Correlations
The compound’s derivatives exhibit antitumor activity by inhibiting tubulin polymerization, as shown in studies where analogues achieved 89–99% inhibition of colchicine binding . Structural modifications (e.g., introducing methylene groups) enhance potency by optimizing steric and electronic interactions .
Comparative Reactivity with Analogues
Scientific Research Applications
Chemistry: Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their pharmacological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, making this compound a valuable starting point for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate and its derivatives involves interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Positional Isomers
Methyl 5,6,7,8-Tetrahydroquinoline-8-carboxylate ()
- Structural Difference : The ester group is at position 8 instead of 7.
- Impact : Positional isomerism alters steric and electronic environments. For example, the 8-carboxylate may exhibit different dipole moments or hydrogen-bonding capacities, influencing solubility and reactivity.
- Synthesis : Likely requires regioselective functionalization during cyclization or late-stage derivatization, similar to methods in using Pd-catalyzed coupling .
Substituent Variations
Ethyl 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate ()
- Structural Features :
- Ketone at position 3.
- Ethyl ester at position 3.
- Two methyl groups at position 7.
- Impact :
- Synthesis: Likely involves Claisen condensation or Michael addition, as seen in for tetrahydroquinolone derivatives .
Ethyl 2,7,7-Trimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarboxylate ()
- Structural Features :
- Trimethyl groups (positions 2,7,7).
- Phenyl substituent at position 4.
- Ketone at position 5.
- Impact: Steric hindrance from trimethyl and phenyl groups may limit rotational freedom.
- Synthesis: Multi-component reactions (e.g., Hantzsch-type), as described in for hexahydroquinolines .
Saturation and Ring Modifications
6-Methyl-1,2,3,4-tetrahydroquinoline ()
- Structural Difference : Only positions 1–4 are saturated, retaining aromaticity in the pyridine ring.
- Impact : Increased aromaticity enhances stability but reduces flexibility. The methyl group at position 6 may direct electrophilic substitution reactions .
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one ()
- Structural Features :
- Ketone at position 4.
- Methyl group at position 2.
- Impact :
Physicochemical Properties and Reactivity
Biological Activity
Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate (MTHQ) is a compound within the tetrahydroquinoline class, notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with MTHQ, including its mechanisms of action, antiproliferative effects, and relevant case studies.
Chemical Structure and Properties
MTHQ features a tetrahydroquinoline skeleton with a methyl ester functional group at the 7-position. Its molecular formula is , and it is characterized by a bicyclic structure that contributes to its unique reactivity and biological properties. The compound is synthesized through multi-step reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.
The biological activity of MTHQ is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor , modulating signal transduction pathways critical for cancer cell proliferation and survival. The compound's ability to form hydrogen bonds and engage in π-π interactions with biological targets facilitates its inhibitory effects on various cellular processes .
Antiproliferative Activity
MTHQ has been investigated for its antiproliferative effects against several cancer cell lines. Notably, derivatives of tetrahydroquinolines have shown significant activity against:
- Human cervix carcinoma cells (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
In vitro studies reveal that MTHQ and its analogs can induce cell cycle arrest and apoptosis in these cancer cells. For instance, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of several MTHQ derivatives against cancer cell lines. The results are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MTHQ | HeLa | 3.5 |
| MTHQ | HT-29 | 2.1 |
| MTHQ | A2780 | 1.9 |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance anticancer activity, with some derivatives showing significantly improved potency compared to others .
Another investigation focused on the mechanism by which MTHQ affects cancer cells. It was found that MTHQ induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production, leading to apoptosis in A2780 cells. This study highlights the compound's potential as a chemotherapeutic agent by targeting mitochondrial function .
Additional Biological Activities
Beyond its anticancer properties, MTHQ has been studied for other biological activities:
- Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory conditions.
- Enzyme Inhibition : MTHQ may inhibit enzymes involved in metabolic pathways relevant to various diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 5,6,7,8-tetrahydroquinoline-7-carboxylate?
The synthesis typically involves cyclization or esterification of tetrahydroquinoline precursors. For example:
- Cyclization strategies : Start with substituted cyclohexenyl intermediates and employ acid-catalyzed cyclization to form the tetrahydroquinoline core .
- Esterification : React 5,6,7,8-tetrahydroquinoline-7-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) .
Key considerations : Monitor reaction progress via TLC and optimize temperature (60–80°C) to avoid decarboxylation.
Q. How can researchers confirm the structural identity of this compound?
Use a combination of spectroscopic and chromatographic methods:
Q. What purification methods are effective for this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:2) to separate ester derivatives .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
Advanced Research Questions
Q. How does stereochemistry at the 7-position influence reactivity or bioactivity?
The (R)-enantiomer (CAS 121283-06-5) may exhibit distinct biological interactions due to chiral recognition in enzyme binding pockets. To study this:
Q. What conformational insights can X-ray crystallography provide?
Crystal structure analysis (e.g., for 5,6,7,8-tetrahydroquinoline derivatives) reveals:
- The saturated ring adopts a half-chair or sofa-like conformation , influencing molecular packing .
- Intermolecular interactions : C–H⋯O and C–H⋯Cl hydrogen bonds stabilize the lattice, critical for solid-state stability .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent Variation : Introduce halogens (Cl, F) or methyl groups at positions 5, 6, or 8 to assess effects on bioactivity (e.g., antimicrobial or receptor antagonism) .
- Biological Assays : Test derivatives against target receptors (e.g., C5a receptor binding assays) to correlate structural modifications with potency .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., quinoline-binding enzymes) using software like AutoDock Vina .
Contradictions and Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
